

5 7-dimethoxyflavone tissue distribution compared to analogs

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Compound Focus: 5,7-Dimethoxyflavone

CAS No.: 21392-57-4

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Tissue Distribution of 5,7-Dimethoxyflavone

The table below summarizes key pharmacokinetic parameters of 5,7-DMF in mouse tissues after a single 10 mg/kg oral dose. The data shows the **Area Under the Curve (AUC)**, which indicates the total exposure to the drug over time in each tissue, and the **Maximum Concentration (C_{max})** achieved [1].

Tissue	AUC(0-t) ($\mu\text{g/mL}\cdot\text{h}$)	C _{max} ($\mu\text{g/g}$ or $\mu\text{g/mL}$)
Plasma	7.39	1.23
Liver	56.69	8.41
Kidney	31.39	5.23
Spleen	25.13	3.75
Heart	19.42	3.12

Tissue	AUC(0-t) ($\mu\text{g/mL}\cdot\text{h}$)	Cmax ($\mu\text{g/g}$ or $\mu\text{g/mL}$)
Lung	15.85	2.54
Brain	8.64	1.38

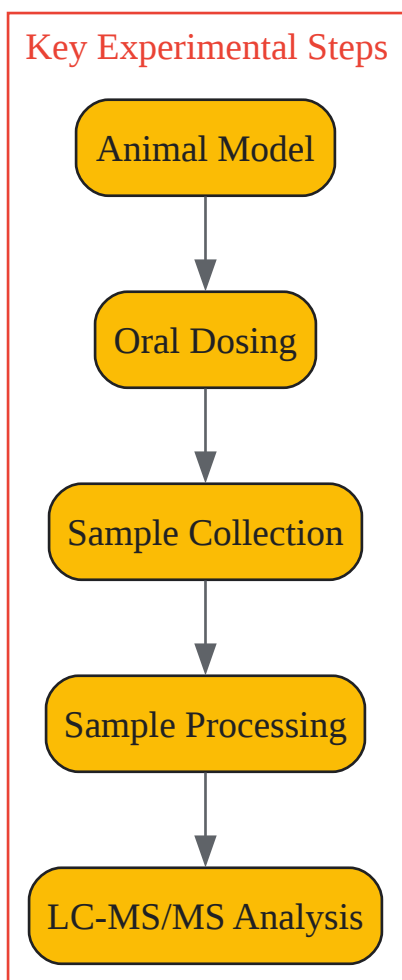
The distribution from highest to lowest AUC is: **Liver** > **Kidney** > **Spleen** > **Heart** > **Lung** > **Brain** > **Plasma** [1]. The high concentration in the liver is consistent with its role in drug metabolism, while the detectable levels in the brain suggest it can cross the blood-brain barrier.

Experimental Protocol for Tissue Distribution

The quantitative data in the table above was generated through the following methodology [1]:

- **Animal Model:** Female CF-1 mice.
- **Dosing:** A single oral dose of 5,7-DMF at 10 mg/kg, suspended in a vehicle of PEG400/Propylene glycol/Water (40:40:20, v/v/v).
- **Sample Collection:** At predetermined time points post-administration, blood was collected via cardiac puncture and tissues (liver, kidney, spleen, heart, lung, and brain) were harvested.
- **Sample Processing:** Tissue samples were homogenized in a phosphate-buffered saline (PBS) solution. Both plasma and tissue homogenates were processed using protein precipitation with cold acetonitrile.
- **Quantification:** Concentrations of 5,7-DMF were determined using a fully validated **LC-MS/MS (Liquid Chromatography with Tandem Mass Spectrometry)** method. This technique provides high sensitivity and specificity for accurately measuring drug levels in complex biological matrices.

The following diagram illustrates the key steps of this experimental workflow.



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Comparison with Analogs and Research Context

While a direct, quantitative side-by-side comparison of tissue levels for different methoxyflavones is not available in the searched literature, here is relevant context for your research.

- **Qualitative Comparison with Other Methoxyflavones:** An earlier pharmacokinetic study in rats administering a *Kaempferia parviflora* extract (which contains 5,7-DMF alongside other methoxyflavones like 5,7,4'-trimethoxyflavone (TMF) and 3,5,7,3',4'-pentamethoxyflavone (PMF)) reported that all major methoxyflavones were widely distributed in various tissues. The study noted that **TMF showed a higher volume of distribution** than 5,7-DMF and PMF, suggesting differences in their tissue penetration capabilities [2].

- **Broad Tissue Distribution is Plausible:** The wide distribution of 5,7-DMF observed in mice aligns with its investigation in diverse disease models. Recent studies have explored its effects in tissues including **liver, skeletal muscle, adipose tissue, and brain**, supporting the notion that it reaches these sites in a biologically active form [3] [4] [5].

How to Proceed with Your Comparison Guide

To build a more comprehensive comparison guide, you could:

- **Consult Specialized Databases:** Search for individual pharmacokinetic studies on specific analogs like 5,7,4'-trimethoxyflavone (TMF), nobiletin, or tangeretin to compile separate datasets.
- **Focus on Mechanisms:** Since direct head-to-head tissue distribution data is scarce, your guide could compare the documented biological activities and molecular targets of these flavones in different organs.

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